4-Chloro-6-isopropoxyquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

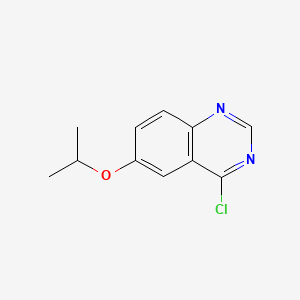

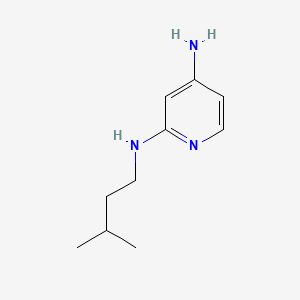

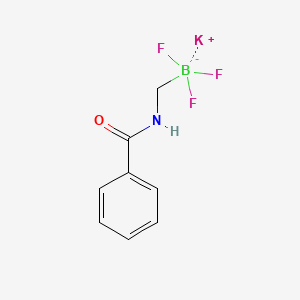

4-Chloro-6-isopropoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O . It has a molecular weight of 222.67 .

Molecular Structure Analysis

The InChI code for 4-Chloro-6-isopropoxyquinazoline is 1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 . The compound’s structure includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-6-isopropoxyquinazoline are not available, quinazoline derivatives are known to participate in various chemical reactions. For instance, 6-alkoxy-4-substituted-aminoquinazolines have been synthesized in reactions involving 4-chloro-6-halo-2-phenylquinazolines .Physical And Chemical Properties Analysis

4-Chloro-6-isopropoxyquinazoline has a molecular weight of 222.67 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 222.0559907 g/mol . The topological polar surface area is 35 Ų .Scientific Research Applications

Cancer Research and Therapy

4-Chloro-6-isopropoxyquinazoline and its derivatives, such as chloroquine (CQ) and hydroxychloroquine (HCQ), have been extensively studied for their potential in cancer therapy. Research has shown that these compounds can act as anti-cancer agents, particularly in sensitizing tumor cells to various drugs, thereby potentiating therapeutic activity. Their effects are observed both on cancer cells and the tumor microenvironment, including autophagy inhibition, Toll-like receptor 9, p53, and CXCR4-CXCL12 pathway modulation. Clinical investigations are ongoing to evaluate their activity in different cancer types and in combination with standard treatments (Verbaanderd et al., 2017).

Enhancing Chemotherapy Efficacy

Studies have shown that chloroquine, a derivative of 4-chloro-6-isopropoxyquinazoline, can enhance the efficacy of chemotherapy, independent of autophagy. It is often used in combination with chemotherapeutic drugs and radiation to improve tumor cell killing. Its role in sensitizing breast cancer cells to treatments like cisplatin and drugs targeting autophagy regulation has been highlighted, suggesting its potential usefulness in cancer therapeutic strategies (Maycotte et al., 2012).

Anti-Microbial and Anti-Tuberculosis Activity

Some derivatives of 4-chloro-6-isopropoxyquinazoline have been synthesized and evaluated for their antimicrobial and anti-tuberculosis activities. These compounds, especially those with chloro substitutions, have shown effectiveness against various microbial strains, including Mycobacterium avium and M. kansasii, suggesting their potential as antimicrobial agents (Kubicová et al., 2003).

Antiviral Properties

Research on 4-aminoquinoline derivatives, including chloroquine, has highlighted their potential as antiviral agents. Chloroquine has shown inhibitory effects on the replication of several viruses, including members of the flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects and the suppression of inflammatory mediators like tumor necrosis factor α and interleukin 6 are notable, particularly in the context of viral diseases such as HIV and severe acute respiratory syndrome (Savarino et al., 2003).

Electrochemical Sensor Applications

4-Aminoquinoline compounds, including chloroquine, have been the subject of studies focusing on the development of electrochemical sensors. These sensors are designed for the detection of these drugs in biological and environmental samples, highlighting the importance of monitoring their levels due to potential toxic side-effects (Matrouf et al., 2022).

Safety And Hazards

properties

IUPAC Name |

4-chloro-6-propan-2-yloxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDJWCZSDSMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676532 |

Source

|

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-isopropoxyquinazoline | |

CAS RN |

1223748-36-4 |

Source

|

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)